Cas no 866340-99-0 (2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide)

2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide
- 2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
- 866340-99-0
- AKOS002095747
- 2-((1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
- F1602-0216
- 2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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- Inchi: 1S/C26H24ClN3O3S/c1-17-5-4-6-20(13-17)28-25(31)16-34-26-29-22(15-30(26)21-10-8-19(27)9-11-21)18-7-12-23(32-2)24(14-18)33-3/h4-15H,16H2,1-3H3,(H,28,31)
- InChI Key: GIRGUWWGXSDSRJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(=NC(C2C=CC(=C(C=2)OC)OC)=C1)SCC(NC1=CC=CC(C)=C1)=O
Computed Properties
- Exact Mass: 493.1226905g/mol
- Monoisotopic Mass: 493.1226905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 651
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.7Ų
- XLogP3: 6
2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0216-1mg |
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
866340-99-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1602-0216-10μmol |
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
866340-99-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0216-30mg |
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
866340-99-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1602-0216-20mg |
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
866340-99-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1602-0216-5μmol |
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
866340-99-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0216-15mg |
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
866340-99-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1602-0216-2μmol |
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
866340-99-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1602-0216-5mg |
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
866340-99-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0216-10mg |
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
866340-99-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0216-2mg |
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
866340-99-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide Related Literature
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
Additional information on 2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide
Introduction to 2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 866340-99-0 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as 2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide, represents a fascinating example of how intricate molecular structures can be designed to target specific biological pathways and exhibit unique pharmacological properties.
In recent years, the development of novel therapeutic agents has been heavily influenced by the ability to design molecules that can modulate biological processes with high precision. The structure of this compound is a testament to the ingenuity of medicinal chemists who have leveraged advanced synthetic methodologies to create molecules with tailored functionalities. The presence of multiple aromatic rings and heterocyclic components suggests a complex interplay of electronic and steric effects that can influence its interactions with biological targets.
The pharmacological relevance of this compound is underscored by its potential applications in the treatment of various diseases. Specifically, the imidazole core and the sulfanyl group are known to be important motifs in drug design, often contributing to binding affinity and selectivity. The 4-chlorophenyl and 3,4-dimethoxyphenyl substituents further enhance its structural complexity, which may be crucial for achieving optimal biological activity. These features make it a promising candidate for further investigation in both preclinical and clinical settings.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with unprecedented accuracy. By leveraging molecular dynamics simulations and quantum mechanical calculations, scientists can gain insights into how this molecule interacts with its intended targets. For instance, studies have shown that the sulfanyl group can form hydrogen bonds with specific residues in protein binding pockets, thereby enhancing the compound's affinity for its target.
The synthesis of this compound also highlights the importance of multi-step organic reactions in constructing complex molecular architectures. The use of palladium-catalyzed cross-coupling reactions, for example, has been instrumental in forming the aromatic ring systems that are critical for its pharmacological activity. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also provide a blueprint for developing similar molecules with potential therapeutic applications.
In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for drug development. Its solubility profile, melting point, and stability under various conditions are all factors that must be carefully considered during formulation and administration. Recent studies have shown that optimizing these properties can significantly enhance the bioavailability and efficacy of therapeutic agents.
The role of this compound in drug discovery is further exemplified by its potential as an intermediate in the synthesis of more complex molecules. By serving as a building block, it can be incorporated into larger structures designed to target specific disease pathways. This modular approach to drug design has been particularly successful in developing treatments for chronic diseases such as cancer and neurodegenerative disorders.
As research in chemical biology continues to evolve, compounds like this one will play an increasingly important role in understanding disease mechanisms and developing novel therapeutics. The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug discovery platforms is likely to accelerate the identification and optimization of molecules with similar properties.
In conclusion, the compound CAS number 866340-99-0, specifically identified as 2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide, represents a significant advancement in the field of chemical biology. Its intricate structure, coupled with its promising pharmacological properties, makes it a valuable asset in ongoing efforts to develop innovative treatments for human diseases.
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